Product packaging for d-Lysergic acid dimethylamide(Cat. No.:CAS No. 4238-84-0)

d-Lysergic acid dimethylamide

Cat. No.: B1670819
CAS No.: 4238-84-0
M. Wt: 295.4 g/mol
InChI Key: FWHSERNVTGTIJE-MLGOLLRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

d-Lysergic acid dimethylamide (DAM-57) is a semisynthetic lysergamide derivative and an analog of lysergic acid diethylamide (LSD) . It is part of a family of ergoline alkaloids derived from lysergic acid, which serves as a key precursor . Available for research purposes, this compound provides a valuable tool for studying the structure-activity relationships of serotonergic psychedelics and the ergoline chemical class. The primary research value of this compound lies in its comparative pharmacology against the more potent LSD . Early observations noted that this compound can induce autonomic disturbances, but it appears to have a significantly different potency profile, requiring oral doses potentially ten times higher than those of LSD to produce effects, placing it in the high hundreds of micrograms range . The precise mechanism of action is not fully characterized but is presumed to involve interactions with the serotonin receptor system, similar to other classic hallucinogens like LSD which are known to act as agonists at 5-HT receptors, particularly the 5-HT2A subtype . This product is intended for forensic analysis, pharmacological research, and biochemical studies For Research Use Only . It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with all applicable laws and regulations, as it is a controlled substance analog in many jurisdictions, including the United States under the Federal Analog Act .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N3O B1670819 d-Lysergic acid dimethylamide CAS No. 4238-84-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4238-84-0

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

(6aR,9R)-N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C18H21N3O/c1-20(2)18(22)12-7-14-13-5-4-6-15-17(13)11(9-19-15)8-16(14)21(3)10-12/h4-7,9,12,16,19H,8,10H2,1-3H3/t12-,16-/m1/s1

InChI Key

FWHSERNVTGTIJE-MLGOLLRUSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(6aR,9R)-N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo(4,3-fg)quinoline-9-carboxamide
DAM-57
N,N-dimethyllysergamide

Origin of Product

United States

Synthetic and Chemical Modificational Research of D Lysergic Acid Diethylamide

Biosynthetic Precursors and Semi-Synthetic Derivation of d-Lysergic Acid Diethylamide

d-Lysergic acid diethylamide (LSD) is a semi-synthetic compound, meaning it is derived from a naturally occurring precursor. recovered.org The foundational molecule for LSD is lysergic acid, an ergoline (B1233604) alkaloid produced by the ergot fungus (Claviceps purpurea) which parasitizes rye and other grains. recovered.orgku.dk The biosynthesis of lysergic acid is a complex enzymatic process starting from the amino acid L-tryptophan and dimethylallyl diphosphate. wikipedia.orgmdpi.com This pathway involves multiple steps including alkylation, N-methylation, oxidative ring closure, and a series of cyclizations and oxidations to form the tetracyclic ergoline ring system characteristic of ergot alkaloids. wikipedia.orgmdpi.com

Key intermediates in the later stages of lysergic acid biosynthesis include agroclavine (B1664434) and elymoclavine (B1202758). mdpi.comfrontiersin.org The conversion of agroclavine to elymoclavine and subsequently to paspalic acid, which then isomerizes to lysergic acid, is catalyzed by cytochrome P-450 monooxygenases. mdpi.com Specifically, the enzyme clavine oxidase (CloA) plays a crucial role in the two-step oxidation of agroclavine to lysergic acid. frontiersin.org

The semi-synthetic derivation of LSD from lysergic acid was first achieved by Albert Hofmann in 1938. recovered.orgmdpi.compublish.csiro.au The process generally involves the activation of the carboxylic acid group of lysergic acid, often by converting it to an acid halide or using a peptide coupling reagent, followed by reaction with diethylamine (B46881) to form the corresponding amide, d-lysergic acid diethylamide. recovered.org Lysergic acid itself is typically obtained by the hydrolysis of other naturally occurring ergot alkaloids, such as ergotamine. wikipedia.orgnih.gov

Recent research has explored the use of engineered microorganisms, such as the budding yeast Saccharomyces cerevisiae, to produce lysergic acid more efficiently and sustainably. frontiersin.orgrsc.org By expressing the necessary fungal enzymes in yeast, researchers aim to create a scalable fermentation process for lysergic acid, reducing the reliance on pathogenic ergot fungi. rsc.org

Total Synthesis Approaches to Lysergic Acid as a Precursor to d-Lysergic Acid Diethylamide

The complete chemical synthesis of lysergic acid from simple starting materials, known as total synthesis, represents a significant challenge in organic chemistry due to its complex, stereochemically rich tetracyclic structure. nih.gov The first successful total synthesis of racemic lysergic acid was reported in 1954 by the research group of R.B. Woodward at Eli Lilly. publish.csiro.auyoutube.compublish.csiro.au

In 1981, Wolfgang Oppolzer's group developed a more concise and efficient synthesis of racemic lysergic acid. youtube.comd-nb.info Their key strategy involved an intramolecular imino-Diels-Alder reaction to construct the C and D rings of the ergoline core simultaneously. d-nb.info This approach significantly shortened the synthetic route compared to Woodward's. youtube.com

More recent advancements in synthetic methodology have led to new and improved total syntheses of lysergic acid. For instance, a stereocontrolled total synthesis of (+)-lysergic acid was achieved using a strategy that employed three different metal-catalyzed reactions to form the key rings: a palladium-catalyzed indole (B1671886) synthesis for the B ring, a ring-closing metathesis for the D ring, and an intramolecular Heck reaction for the C ring. nih.govresearchgate.net Other modern approaches have utilized strategies such as intramolecular Mizoroki–Heck cross-coupling and have focused on improving the efficiency and stereoselectivity of the synthesis. publish.csiro.au These advancements not only demonstrate the power of modern synthetic organic chemistry but also provide access to lysergic acid and its analogs for further research. nih.gov

Advancements in Chemical Synthesis of d-Lysergic Acid Diethylamide

Researchers have also developed novel strategies that involve forming the C-ring of the ergoline skeleton as a final step. acs.org These methods, which include intramolecular α-arylation, borrowing hydrogen alkylation, and rhodium-catalyzed C–H insertion, have led to a seven-step formal synthesis of LSD. acs.org Such approaches are valuable for creating analogs of LSD with substitutions on the C-ring, which are not easily accessible through traditional semi-synthesis from naturally occurring lysergic acid. nih.govacs.org

The development of enantioselective total syntheses has been a significant achievement, allowing for the specific production of the biologically active (+)-lysergic acid. One such synthesis employed a palladium-catalyzed domino cyclization reaction as a key step. wikipedia.org Another enantioselective synthesis utilized a sequence of metal-catalyzed reactions, including a Pd-catalyzed indole synthesis, a ring-closing metathesis, and an intramolecular Heck reaction, to construct the tetracyclic system with high stereocontrol. nih.govresearchgate.net

Furthermore, the use of photoredox catalysis has been proposed as a novel approach for the synthesis of D-lysergic acid, highlighting the continuous exploration of new synthetic methodologies to access this complex molecule. uniurb.it These advancements not only make the synthesis of LSD and its precursors more practical but also open up new avenues for the creation of novel ergoline-based compounds with potential therapeutic applications. nih.gov

Analog Development and Derivatization Studies of Lysergamides

The core structure of d-lysergic acid diethylamide has been a fertile ground for chemical modification, leading to the development of numerous analogs. This research has been driven by the desire to understand the structure-activity relationships of lysergamides and to potentially modulate their pharmacological properties. nih.gov Modifications have been explored at various positions of the ergoline ring system, particularly at the N1 and N6 positions. caymanchem.com

Chemical Characterization of Lysergamide (B1675752) Derivatives (e.g., 1-Propionyl-d-lysergic acid diethylamide, 1-Valeroyl-d-lysergic acid diethylamide, 1-Butanoyl-d-lysergic acid diethylamide, 1-Cyclopropylmethyl-LSD)

A number of N1-acyl derivatives of LSD have emerged and been analytically characterized. These compounds are often considered to be prodrugs of LSD, as the N1-acyl group can be hydrolyzed in vivo. nih.govnih.govnih.gov

1-Propionyl-d-lysergic acid diethylamide (1P-LSD) : This analog has been characterized using various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography. nih.govresearchgate.net Its mass spectrum shows a characteristic molecular ion and fragmentation pattern that distinguishes it from LSD. caymanchem.com

1-Butanoyl-d-lysergic acid diethylamide (1B-LSD) : As a higher homolog of 1P-LSD, 1B-LSD has also been subject to comprehensive analytical characterization. nih.govatu.iecaymanchem.com Spectroscopic data from NMR and MS analyses have confirmed its structure as an N1-butanoylated derivative of LSD. nih.gov

1-Valeroyl-d-lysergic acid diethylamide (1V-LSD) : This compound is an even larger N1-acylated analog. nih.govatu.ie Its chemical characterization has been performed using methods such as GC-MS, LC-MS, NMR, and infrared spectroscopy, confirming its molecular structure and distinguishing it from other lysergamides. nih.govnih.gov

1-Cyclopropylmethyl-LSD : While less information is available in the provided context for this specific compound, the general trend of derivatization suggests it would be an N1-alkylated analog, differing from the N1-acylated derivatives.

Derivative NameAbbreviationModificationMolecular FormulaFormula Weight (g/mol)
1-Propionyl-d-lysergic acid diethylamide1P-LSDN1-propionylC23H29N3O2379.5
1-Butanoyl-d-lysergic acid diethylamide1B-LSDN1-butanoylC24H31N3O2393.5
1-Valeroyl-d-lysergic acid diethylamide1V-LSDN1-valeroylC25H33N3O2407.6

Structure-Activity Relationship Investigations of d-Lysergic Acid Diethylamide Analogs at the Mechanistic Level

The primary psychoactive effects of LSD are mediated through its interaction with serotonin (B10506) receptors, particularly as a potent agonist at the 5-HT₂A receptor. mdpi.comnih.gov Structure-activity relationship (SAR) studies of LSD analogs aim to understand how chemical modifications influence their binding affinity and functional activity at these and other receptors.

The N,N-diethylamide group at the C8 position and the double bond in the D-ring of the ergoline structure are considered crucial for the potent hallucinogenic activity of LSD. caymanchem.comresearchgate.net Most substitutions at the amide group lead to a significant decrease in potency. researchgate.net

N1-acylated derivatives like 1P-LSD, 1B-LSD, and 1V-LSD generally show reduced affinity and efficacy at the 5-HT₂A receptor compared to LSD itself. nih.govresearchgate.net These compounds are often considered weak partial agonists or even antagonists at this receptor in in vitro assays. nih.govatu.ienih.gov However, they are known to induce a head-twitch response (HTR) in mice, a behavioral model considered predictive of hallucinogenic potential in humans, which is mediated by 5-HT₂A receptor activation. nih.govnih.govnih.govatu.ieatu.ie This apparent discrepancy is explained by the in vivo hydrolysis of the N1-acyl group, which converts these analogs into LSD, effectively making them prodrugs. nih.govresearchgate.net

The potency of these N1-acylated analogs in inducing the HTR varies. For instance, 1P-LSD has been found to be approximately 38% as potent as LSD, while 1B-LSD is about 14% as potent, and 1V-LSD is roughly one-third as potent. nih.govatu.ienih.gov These findings suggest that the size and nature of the N1-acyl group influence the rate of hydrolysis and/or the pharmacokinetic properties of the compound.

LSD and its analogs also interact with a range of other serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂C) as well as dopamine (B1211576) and adrenergic receptors, which likely contributes to their complex pharmacological profiles. mdpi.comcaymanchem.com The binding of LSD to the 5-HT₂A receptor is thought to be pseudo-irreversible, which may account for its long duration of action. mdpi.com The diethylamide group of LSD fits into a small pocket within the 5-HT₂A receptor, highlighting the importance of this structural feature for its high affinity. caymanchem.com

CompoundRelative Potency (vs. LSD in mouse HTR assay)Mechanism Notes
d-Lysergic acid diethylamide (LSD)100%Potent 5-HT₂A receptor agonist. mdpi.comnih.gov
1-Propionyl-d-lysergic acid diethylamide (1P-LSD)~38%Prodrug for LSD; lower in vitro 5-HT₂A affinity. nih.govnih.gov
1-Butanoyl-d-lysergic acid diethylamide (1B-LSD)~14%Prodrug for LSD; lower in vitro 5-HT₂A affinity. nih.govnih.gov
1-Valeroyl-d-lysergic acid diethylamide (1V-LSD)~33%Prodrug for LSD; likely hydrolyzed to LSD in vivo. atu.ienih.gov

Molecular and Receptor Pharmacology of D Lysergic Acid Diethylamide

Ligand-Receptor Interaction Profiles

LSD's interaction with neuronal receptors is not limited to a single target but encompasses a broad spectrum of serotonin (B10506), dopamine (B1211576), and other receptor families. This promiscuous binding profile is central to its unique pharmacological effects.

LSD is primarily recognized for its potent activity at serotonin (5-hydroxytryptamine, 5-HT) receptors. It binds to most 5-HT receptor subtypes, with the notable exceptions of the 5-HT3 and 5-HT4 receptors. Its activity is most prominent at receptors where it displays high affinity, particularly the 5-HT2A receptor, which is considered critical for its psychedelic effects. LSD acts as a partial agonist at the 5-HT2A receptor, meaning it binds to the receptor and elicits a response that is a fraction of that produced by the endogenous ligand, serotonin.

The compound also demonstrates significant affinity and activity at several other 5-HT receptor subtypes. Recreational doses in humans can affect the 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, and 5-HT6 receptors. Studies have confirmed its partial agonist activity at both 5-HT2A and 5-HT2C receptors. The interaction with the 5-HT1A receptor is also a notable component of its pharmacological profile. Furthermore, research indicates that LSD possesses agonistic activity at 5-HT5A receptors, which may contribute to its behavioral effects.

The binding affinity of LSD for various serotonin receptors is a key determinant of its pharmacological action. The dissociation constant (Ki) is a measure of this affinity, where a lower Ki value signifies a stronger binding. The table below summarizes the binding affinities of LSD for several human serotonin receptor subtypes.

Binding Affinities (Ki, nM) of d-Lysergic Acid Diethylamide at Human Serotonin Receptors
Receptor SubtypeBinding Affinity (Ki, nM)
5-HT1A1.1
5-HT1B-
5-HT2A2.9
5-HT2B4.9
5-HT2C23
5-HT5A9 (in cloned rat tissues)
5-HT62.3

Data compiled from multiple sources.

In addition to its profound effects on the serotonergic system, LSD also interacts with dopamine receptors. It has been shown to bind to both D1 and D2 dopamine receptor subtypes. Research indicates that LSD and its analogs compete for both D1-like and D2-like receptors in the rat striatum, with an affinity for D2 receptors that is comparable to their affinity for 5-HT2 sites. While its affinity for D1-like receptors is slightly lower, it is still significant.

Cryo-electron microscopy structures have revealed a distinctive binding mode of LSD within the dopamine D1 receptor. Functionally, LSD and its analogs act as partial agonists at D1 receptors, capable of stimulating cyclic AMP (cAMP) accumulation. The interaction with D2 receptors is also complex, with evidence suggesting that at higher doses, LSD's inhibitory effects on dopamine neuron firing are prevented by a D2 receptor antagonist, indicating a functional interaction.

Furthermore, LSD displays a high affinity for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor implicated in the regulation of monoaminergic systems. Preclinical studies have shown that a TAAR1 antagonist can block the inhibitory effect of high doses of LSD on dopamine neurons in the ventral tegmental area (VTA). This suggests a pleiotropic mechanism of action involving 5-HT1A, D2, and TAAR1 receptors in modulating dopamine neuronal activity.

Binding and Functional Profile of d-Lysergic Acid Diethylamide at Dopaminergic Receptors
Receptor SubtypeInteraction Profile
D1Partial Agonist
D2Binds with high affinity; functional interaction contributes to modulation of dopamine neuron firing.
TAAR1High affinity; antagonism blocks LSD's effects on dopamine neurons.

LSD significantly modulates the glutamatergic system, which is believed to be a crucial downstream effect of its primary action on serotonin receptors. The stimulation of 5-HT2A receptors by LSD leads to an increase in extracellular glutamate (B1630785) levels in the prefrontal cortex. This glutamate release subsequently activates both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors on pyramidal neurons.

Studies have shown that repeated administration of LSD potentiates AMPA and 5-HT2A synaptic responses in the medial prefrontal cortex (mPFC), while not affecting NMDA and 5-HT1A responses. This potentiation of excitatory transmission in the mPFC is a key mechanism underlying some of LSD's behavioral effects. Specifically, the activation of postsynaptic cortical 5-HT2A receptors promotes glutamate release, an effect that can be reversed by AMPA antagonists.

Conversely, some research suggests that both indoleamine and phenethylamine (B48288) hallucinogens can inhibit NMDA-induced inward currents and NMDA receptor-mediated synaptic responses in pyramidal cells of the prefrontal cortex. This inhibitory action is blocked by 5-HT2A receptor antagonists, suggesting a complex interplay where LSD acts as a partial agonist at 5-HT2A receptors to modulate NMDA receptor function. The prevailing hypothesis is that glutamate release may serve as a final common pathway for the actions of serotonergic hallucinogens.

Intracellular Signaling Pathways and Molecular Cascades

The binding of LSD to its primary receptor targets initiates a cascade of intracellular signaling events that ultimately alter neuronal function and gene expression. A key pathway implicated in the action of LSD is the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.

Recent research has highlighted the critical role of the mTORC1 signaling pathway in mediating some of the neuroplastic and behavioral effects of LSD. The mTORC1 complex is a crucial regulator of protein synthesis and cell growth. Studies in animal models have demonstrated that repeated administration of LSD activates the serine-threonine protein kinase Akt and subsequently increases the phosphorylation of mTOR, indicating activation of the mTORC1 pathway.

This activation of mTORC1 is linked to the potentiation of 5-HT2A and AMPA receptor neurotransmission in the medial prefrontal cortex. The integrity of mTORC1 in excitatory glutamatergic neurons is essential for certain behavioral effects of LSD. In conditional knockout mice where a key component of the mTORC1 complex is absent in these neurons, the prosocial effects of LSD and the potentiation of 5-HT2A/AMPA synaptic responses are nullified. This demonstrates that LSD requires mTORC1 signaling in excitatory neurons to produce these specific effects. The activation of the mTORC1 pathway is thought to be promoted by the activation of AMPA receptors.

Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32)-Related Pathways

d-Lysergic acid diethylamide (LSD) is one of several psychoactive substances whose actions are mediated, in part, through the Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32) signaling cascade. nih.gov This phosphoprotein is highly concentrated in brain regions that are rich in dopamine innervation, particularly the striatum, and it serves as a critical integration point for signals from various neurotransmitters, including dopamine, serotonin, glutamate, and adenosine. nih.govrndsystems.com The function of DARPP-32 is tightly controlled by its phosphorylation state at different sites. nih.gov

The primary mechanism involves the phosphorylation of DARPP-32 at the Threonine34 (Thr34) residue by protein kinase A (PKA). nih.govrndsystems.com When phosphorylated at this site, DARPP-32 becomes a potent inhibitor of protein phosphatase-1 (PP-1). nih.govnih.gov This inhibition of PP-1 amplifies the signaling cascade initiated by neurotransmitters that increase cyclic AMP (cAMP) and activate PKA, such as dopamine acting on D1-like receptors. rndsystems.com Conversely, phosphorylation at a different site, Threonine75 (Thr75), by cyclin-dependent kinase 5 (Cdk5) transforms DARPP-32 into an inhibitor of PKA itself, thereby dampening the signaling pathway. nih.gov

Neurotransmitters and substances that modulate dopamine systems, including LSD, can influence this pathway. nih.gov By interacting with receptors that ultimately regulate PKA and calcineurin (a protein phosphatase that dephosphorylates DARPP-32), these substances can alter the phosphorylation state of DARPP-32. This modulation of DARPP-32 activity is a key mechanism through which a variety of biochemical and electrophysiological responses are controlled. nih.gov There is a substantial body of evidence supporting the central role of DARPP-32-dependent signaling in mediating the effects of numerous drugs of abuse, including cocaine, amphetamine, nicotine, ethanol, and LSD. nih.gov

Neurotrophic Factor Modulation (e.g., Brain-Derived Neurotrophic Factor)

Research has demonstrated that d-lysergic acid diethylamide can modulate the levels of key neurotrophic factors, most notably the brain-derived neurotrophic factor (BDNF). nih.govnih.gov BDNF is a protein that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity—the ability of synapses to strengthen or weaken over time. blossomanalysis.comhelsinki.fimdpi.com This modulation is considered a significant downstream mechanism contributing to the substance's effects on brain function. nih.govresearchgate.net

Preclinical studies in animal models have consistently shown that classic serotonergic psychedelics can increase the expression of BDNF. nih.govnih.gov For instance, the administration of psychedelics has been linked to elevated glutamate levels in the cortex, which in turn stimulates the release of BDNF. helsinki.firesearchgate.net This process is believed to be mediated by the activation of 5-HT2A receptors. blossomanalysis.comhelsinki.fi The binding of BDNF to its receptor, TrkB, activates signaling pathways like the mammalian target of rapamycin (mTOR), which further promotes the synthesis of proteins involved in creating and strengthening synapses. helsinki.firesearchgate.net

Evidence of BDNF modulation has also been observed in humans. A placebo-controlled study investigating the effect of single low doses of LSD in healthy volunteers found a notable increase in circulating BDNF levels in blood plasma. nih.gov The findings showed that compared to a placebo, BDNF levels were elevated at specific time points following administration. nih.gov This suggests that even at low doses, LSD can have neurotrophic effects. nih.gov

Table 1: Effect of Low Doses of LSD on BDNF Plasma Levels in Healthy Volunteers

This table summarizes the findings from a study measuring the change in Brain-Derived Neurotrophic Factor (BDNF) plasma levels at various time points after the administration of low doses of d-lysergic acid diethylamide (LSD) compared to a placebo.

Time After AdministrationPlacebo (BDNF ng/mL)5 µg LSD (BDNF ng/mL)10 µg LSD (BDNF ng/mL)20 µg LSD (BDNF ng/mL)

Data adapted from a placebo-controlled study investigating BDNF levels after low doses of LSD. The table demonstrates peak levels at different time points for each dose. nih.gov

Gene Expression Alterations in Neural Tissues

Administration of d-lysergic acid diethylamide leads to significant and widespread alterations in gene expression within neural tissues, particularly in the prefrontal cortex (mPFC). nih.govresearchgate.net These changes are a crucial component of the molecular processes that underlie the substance's acute and long-lasting effects on brain function and plasticity. blossomanalysis.comnih.gov The transcriptional changes are primarily driven by the activation of serotonin 5-HT2A receptors. blossomanalysis.com

Acute administration of LSD upregulates the expression of several "immediate-early genes" (IEGs), which are genes that are rapidly and transiently activated in response to cellular stimuli. blossomanalysis.com These include transcription factors like c-Fos, egr-1, and egr-2, which are involved in modulating synaptic plasticity and memory formation. blossomanalysis.com The induction of these genes is significantly reduced by the presence of a 5-HT2A receptor antagonist, confirming the receptor's critical role. blossomanalysis.com Other genes involved in synaptic plasticity, such as nor1, sgk, and ania3, are also upregulated. blossomanalysis.com

Chronic exposure to LSD can produce long-lasting and widespread changes in the transcriptome that persist for weeks after the cessation of treatment. nih.gov RNA-sequencing studies on the mPFC of rats chronically treated with LSD revealed altered expression of genes enriched in pathways related to:

Neurotransmission: Affecting dopamine (e.g., Drd2), GABA (e.g., Gabrb1), and glutamate systems. nih.gov

Synaptic Plasticity: Including genes such as Nr2a and Krox20. nih.gov

Neuropeptide Signaling: Such as neuropeptide Y (Npy) and brain-derived neurotrophic factor (Bdnf). nih.govnih.gov

Energy Metabolism: Including Atp5d and Ndufa1. nih.gov

Furthermore, repeated LSD administration has been shown to modulate DNA methylation, an epigenetic mechanism that can alter gene expression without changing the DNA sequence itself. researchgate.net A study in the mouse prefrontal cortex found that LSD significantly modulated DNA methylation in hundreds of CpG sites and altered the expression level of numerous proteins involved in nervous system development, axon guidance, and synaptic plasticity. researchgate.net

Table 2: Selected Genes with Altered Expression Following LSD Administration

This table provides a summary of key genes whose expression is altered in neural tissues, particularly the prefrontal cortex, following the administration of d-lysergic acid diethylamide (LSD), and their primary functions.

GeneFunction/PathwayEffect of LSDReference
c-FosImmediate-early gene, transcription factor, synaptic plasticityUpregulated blossomanalysis.com
egr-1, egr-2Immediate-early genes, transcription factors, synaptic plasticity, memoryUpregulated blossomanalysis.com
BdnfNeurotrophic factor, neuroplasticity, neuronal survivalUpregulated nih.govnih.govnih.gov
Drd2Dopamine D2 receptor, neurotransmissionAltered (chronic) nih.gov
Gabrb1GABA-A receptor subunit, inhibitory neurotransmissionAltered (chronic) nih.gov
nor1Synaptic plasticityUpregulated blossomanalysis.com

Neurobiological Mechanisms of D Lysergic Acid Diethylamide

Effects on Brain Functional and Effective Connectivity

Recent neuroimaging studies have significantly advanced our understanding of how d-lysergic acid diethylamide (LSD) impacts brain function. These studies reveal a profound alteration of brain connectivity, characterized by a more integrated and less segregated pattern of neural activity.

Thalamocortical System Dynamics

The thalamus, a critical hub for relaying sensory information to the cortex, is significantly affected by LSD. Research indicates that LSD modulates the firing and burst-firing activity of neurons in the reticular thalamus, a key structure in gating thalamocortical information flow. nih.gov This modulation leads to a disinhibition of thalamocortical relay neurons in the mediodorsal thalamus. nih.govfrontiersin.org This disinhibition may contribute to the increased functional connectivity observed between the thalamus and various cortical regions under the influence of LSD. nih.govbiorxiv.org Studies using spectral dynamic causal modeling have shown that LSD, along with other substances, increases the effective connectivity from the thalamus to specific unimodal cortices while reducing the influence of these cortices on the thalamus. researchgate.net This suggests an increased bottom-up flow of information from the thalamus. researchgate.netyoutube.com Intriguingly, LSD uniquely increases effective connectivity from the thalamus to both unimodal and transmodal cortices, suggesting a disruption of the brain's typical hierarchical organization. researchgate.netyoutube.com

Default Mode Network Modulation

The default mode network (DMN) is a collection of brain regions associated with introspective functions, such as self-reflection and autobiographical memory. researchgate.netpsychedelicstoday.com Multiple studies have consistently shown that LSD disrupts the integrity of the DMN. researchgate.netcore.ac.uknih.govnih.govnih.gov This is characterized by decreased functional connectivity within the DMN, particularly between the medial prefrontal cortex and the posterior cingulate cortex. nih.gov This disintegration of the DMN is correlated with subjective reports of "ego dissolution" or a diminished sense of self. psychedelicstoday.comopen-foundation.org The reduction in DMN activity is thought to allow for a more flexible and less constrained mode of cognition. psychedelicstoday.com

Alterations in Connectivity Between Distinct Brain Networks (e.g., Sensory, Self-Awareness, Internal Thoughts, Emotions)

A hallmark of LSD's effect on the brain is a widespread increase in connectivity between brain networks that are typically distinct. core.ac.ukresearchgate.netjhunewsletter.comnih.gov For instance, functional magnetic resonance imaging (fMRI) studies have revealed increased connectivity between the visual cortex and other brain regions, which may underlie the vivid visual hallucinations reported by users. jhunewsletter.com Similarly, increased connectivity between networks involved in sensory processing, self-awareness, internal thoughts, and emotions has been observed. core.ac.uknih.gov This breakdown of network segregation leads to a more integrated and interconnected brain, where information is shared more freely between different systems. researchgate.netnih.gov

Global Brain Network Reorganization and Entropy Changes

The alterations in connectivity induced by LSD result in a global reorganization of brain networks. researchgate.net This is characterized by a shift towards a more random and less modular network topology. researchgate.net One of the most consistent findings is an increase in brain entropy, a measure of the complexity and randomness of brain activity. nih.govresearchgate.net This increase in entropy is thought to reflect a greater number of possible brain states and is correlated with the intensity of the subjective effects of the drug. nih.gov The entropic brain hypothesis suggests that this increase in complexity underlies the profound changes in consciousness induced by psychedelics. nih.gov

Interactive Data Table: Key Research Findings on LSD and Brain Connectivity

Finding Brain Regions/Networks Involved Effect of LSD Associated Subjective Experience
Altered Thalamocortical DynamicsThalamus, CortexIncreased bottom-up information flowAltered sensory perception
Default Mode Network DisintegrationDefault Mode Network (DMN)Decreased within-network connectivityEgo dissolution
Increased Inter-Network ConnectivityVisual, Auditory, Sensorimotor, etc.Increased between-network connectivitySynesthesia, altered consciousness
Increased Brain EntropyWhole-brainIncreased complexity of brain signalsIntensity of psychedelic experience

Neuronal Circuitry and Synaptic Plasticity Research

Beyond its effects on large-scale brain networks, LSD also induces significant changes at the level of individual neurons and synapses. These changes are believed to contribute to the lasting psychological effects reported by some users.

Synaptic Connectivity Modifications and Presynaptic Active Zone Protein Upregulation

Studies using in vitro and in vivo models have demonstrated that LSD can promote structural and functional neural plasticity. mdpi.comucdavis.edumdpi.com Treatment of cultured rat cortical neurons with LSD has been shown to increase dendritic arbor complexity and the density of dendritic spines, which are the primary sites of excitatory synapses. frontiersin.orgucdavis.eduyoutube.com This process, known as synaptogenesis, is associated with an increase in the co-localization of presynaptic and postsynaptic markers, indicating the formation of new synaptic connections. frontiersin.org Furthermore, research on human cerebral organoids has revealed that LSD modulates proteins involved in the synaptic vesicle cycle. acs.org These findings suggest that LSD can rewire neuronal circuits by promoting the growth of new connections between neurons. frontiersin.orgucdavis.edu The psychoplastogenic effects of LSD are thought to be mediated, at least in part, by the 5-HT2A receptor and the mTOR signaling pathway. mdpi.comnih.gov

Medial Prefrontal Cortex Excitatory Transmission Potentiation

d-Lysergic acid diethylamide (d-LSD) enhances excitatory transmission within the medial prefrontal cortex (mPFC), a key brain region for higher cognitive functions. This potentiation is primarily mediated through the activation of serotonin (B10506) 5-HT₂A receptors, which leads to a cascade of downstream effects culminating in increased glutamatergic activity. nih.govyoutube.com

Research indicates that stimulation of 5-HT₂A receptors by d-LSD in layer V of the mPFC promotes the release of glutamate (B1630785) in the apical dendritic regions of pyramidal cells. nih.gov This, in turn, activates α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) receptors, leading to excitatory postsynaptic potentials (EPSPs). nih.gov Studies have shown that d-LSD potentiates AMPA and 5-HT₂A synaptic responses in the mPFC, while not affecting N-methyl-D-aspartate (NMDA) or 5-HT₁A responses. nih.govnih.gov This enhanced excitatory activity is crucial for some of the compound's observed behavioral effects. For instance, optogenetic inhibition of mPFC excitatory neurons has been shown to nullify the prosocial effects of d-LSD in animal models. nih.govnih.govresearchgate.net

A key molecular pathway implicated in this potentiation is the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govnih.govresearchgate.net The prosocial effects of d-LSD and the potentiation of 5-HT₂A/AMPA synaptic responses are nullified in the absence of a functional mTORC1 complex in excitatory glutamatergic neurons. nih.govnih.gov This suggests that d-LSD requires the integrity of mTORC1 signaling in these specific neurons to exert its effects on mPFC excitatory transmission. nih.govnih.govresearchgate.net The activation of this pathway, along with increased phosphorylation of the serine-threonine protein kinase Akt, points to the recruitment of neuroplasticity-related mechanisms. nih.govnih.govresearchgate.net

Key Molecular Mediators in d-LSD's Potentiation of mPFC Excitatory Transmission
ComponentRoleEffect of d-LSDSupporting Evidence
5-HT₂A ReceptorPrimary target receptor for d-LSD in the mPFC.Acts as a partial agonist, initiating the signaling cascade. nih.govyoutube.comPotentiation of synaptic responses is blocked by 5-HT₂A antagonists. nih.gov
GlutamatePrimary excitatory neurotransmitter.Release is increased in the apical dendritic region of layer V pyramidal cells. nih.govLeads to activation of postsynaptic AMPA receptors. nih.gov
AMPA ReceptorPostsynaptic glutamate receptor.Synaptic responses are potentiated. nih.govnih.govContributes to the generation of excitatory postsynaptic potentials. nih.gov
mTORC1 Signaling PathwayRegulates protein synthesis and neuroplasticity.Phosphorylation and activation are increased. nih.govnih.govRequired for the prosocial effects and potentiation of 5-HT₂A/AMPA responses. nih.govnih.gov

Thalamic Sensory Gating Hypotheses and Disruptions

A prominent hypothesis regarding the neurobiological effects of d-LSD centers on the disruption of thalamic sensory gating. nih.govresearchgate.netnih.gov The thalamus functions as a critical relay station, filtering and gating the flow of sensory and other information to the cerebral cortex. nih.gov It is believed that d-LSD disrupts this filtering mechanism, leading to an increased passage of information to the cortex and contributing to the perceptual alterations characteristic of its effects. nih.govresearchgate.netnih.gov

This disruption is thought to occur through the modulation of cortico-striato-thalamo-cortical (CSTC) circuits. nih.govnih.govnih.gov Neuroimaging studies in humans have demonstrated that d-LSD administration leads to widespread increases in functional connectivity between the thalamus and various cortical regions, particularly sensory and sensorimotor areas. nih.govresearchgate.netfrontiersin.orgelifesciences.org This increased thalamocortical connectivity has been correlated with the subjective intensity of drug-induced visual and auditory alterations. nih.govfrontiersin.org

The mechanism of this disruption involves the activation of 5-HT₂A receptors, which are expressed in thalamic nuclei. nih.gov One key area implicated is the thalamic reticular nucleus (TRN), a structure composed of GABAergic neurons that exerts inhibitory control over other thalamic nuclei. nih.govnih.gov Studies in animal models suggest that d-LSD modulates the activity of these TRN neurons, leading to a disinhibition of thalamocortical relay neurons in areas like the mediodorsal thalamus. nih.govfrontiersin.org This disinhibition results in an increased flow of information through the thalamus to the cortex. nih.govnih.gov Furthermore, some research indicates that d-LSD's effects on thalamocortical connectivity are dependent on 5-HT₂A receptor signaling, as they can be blocked by 5-HT₂A antagonists like ketanserin. frontiersin.orgelifesciences.org

Reinforcement Learning Mechanisms and Plasticity

d-LSD has been shown to significantly impact reinforcement learning, a fundamental process of learning from the consequences of actions. biorxiv.orgresearchgate.netnih.govnih.gov Studies in humans using probabilistic reversal learning tasks have demonstrated that d-LSD enhances the rate at which individuals learn from both positive (reward) and negative (punishment) feedback. biorxiv.orgresearchgate.netnih.gov

Computational modeling of behavior revealed that the most significant effect of d-LSD is an enhancement of the reward learning rate. biorxiv.orgresearchgate.netnih.gov The punishment learning rate is also elevated, though to a lesser extent. biorxiv.orgnih.gov This suggests that d-LSD induces a state of heightened plasticity, allowing for a more rapid updating of value representations based on outcomes. biorxiv.orgresearchgate.netnih.gov These findings indicate a potential mechanism through which the revision of maladaptive associations could occur. biorxiv.orgresearchgate.netnih.gov

In addition to increasing learning rates, d-LSD has been found to decrease "stimulus stickiness," which reflects a reduced tendency to repeat a choice irrespective of its outcome. biorxiv.orgnih.gov This suggests an increase in exploratory behavior. biorxiv.orgresearchgate.netnih.gov However, reinforcement sensitivity, or the deployment of learned values to guide choices, appears to be unaffected. biorxiv.orgresearchgate.net The psychological plasticity promoted by d-LSD is believed to be mediated through its action at 5-HT₂A receptors, leading to downstream enhancement of NMDA receptor transmission and brain-derived neurotrophic factor (BDNF) expression. biorxiv.org

Effects of d-LSD on Reinforcement Learning Parameters
ParameterEffect under d-LSDMean Value (d-LSD)Mean Value (Placebo)Interpretation
Reward Learning RateSignificantly elevated. biorxiv.orgnih.gov0.870.28Faster updating of value from positive feedback. biorxiv.org
Punishment Learning RateElevated. biorxiv.orgnih.gov0.480.39Faster updating of value from negative feedback. biorxiv.org
Stimulus StickinessDecreased. biorxiv.orgnih.gov0.230.43Increased exploratory behavior. biorxiv.orgnih.gov
Reinforcement SensitivityNot significantly modulated. biorxiv.orgnih.gov4.705.57Deployment of learned values is unaffected. biorxiv.org

Metabolic Pathways of D Lysergic Acid Diethylamide Biochemical Focus

Cytochrome P450 Enzyme System Involvement in d-Lysergic Acid Diethylamide Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, plays a crucial role in the Phase I metabolism of d-Lysergic acid diethylamide blossomanalysis.com. In vitro studies using human liver microsomes have identified several specific CYP isoforms responsible for the initial steps of its biotransformation into its main metabolites, nor-LSD and 2-oxo-3-hydroxy-LSD nih.govnottingham.edu.myresearchgate.net.

The formation of nor-LSD is significantly mediated by CYP2D6, CYP2E1, and CYP3A4 sci-hub.boxnih.govnottingham.edu.myresearchgate.net. The conversion to 2-oxo-3-hydroxy-LSD involves a broader range of enzymes, with significant contributions from CYP1A2, CYP2C9, CYP2E1, and CYP3A4 sci-hub.boxnih.govnottingham.edu.myresearchgate.net. The involvement of multiple CYP enzymes suggests that the metabolic profile can be influenced by various factors, including the presence of other drugs that may inhibit or induce these enzymes nih.govresearchgate.net. For instance, induction of these enzymes with rifampicin (B610482) has been shown to markedly increase the formation of both major metabolites nih.govnottingham.edu.myresearchgate.net.

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of d-Lysergic Acid Diethylamide

MetaboliteContributing CYP450 Isoforms
Nor-LSDCYP2D6, CYP2E1, CYP3A4
2-Oxo-3-hydroxy-LSDCYP1A2, CYP2C9, CYP2E1, CYP3A4

Identification and Biochemical Characterization of Major Metabolites

Research has identified two primary metabolites of d-Lysergic acid diethylamide in humans, resulting from N-demethylation and oxidation/hydroxylation reactions.

Nor-LSD, also known as N-desmethyl-LSD, is formed through the metabolic N-demethylation of the parent molecule at position 6 of the ergoline (B1233604) ring structure blossomanalysis.comwikipedia.org. While considered a product of a minor metabolic pathway in humans, its characterization is significant sci-hub.box. In vitro studies have shown that nor-LSD is pharmacologically active, exhibiting activity at serotonin (B10506) 5-HT1A, 5-HT2A, and 5-HT2B receptors similar to the parent compound nih.govnottingham.edu.myresearchgate.netwikipedia.org. However, it displays a significantly lower affinity for the 5-HT2C receptor nih.govnottingham.edu.mywikipedia.org. Despite its activity at certain receptors, studies in rodents have indicated that nor-LSD is substantially less potent in producing effects comparable to the parent compound wikipedia.org.

2-Oxo-3-hydroxy-LSD is recognized as the major human metabolite of d-Lysergic acid diethylamide blossomanalysis.comwikipedia.orgopen-foundation.org. It is formed through an oxidation reaction at position 2 of the indole (B1671886) ring, followed by hydroxylation at position 3 blossomanalysis.com. This metabolite is found in urine at concentrations that can be 4 to 40 times higher than the parent drug, making it a crucial marker in forensic and clinical toxicology for confirming ingestion wikipedia.orgoup.comnih.gov. In contrast to nor-LSD, O-H-LSD is considered to be pharmacologically inactive or to have substantially weaker affinity and activity at serotonergic receptors when compared to d-Lysergic acid diethylamide nih.govresearchgate.netwikipedia.org. Studies using human liver microsomes and cryopreserved human hepatocytes have provided definitive evidence that O-H-LSD is a unique metabolite produced directly from the metabolism of the parent compound oup.com.

Minor Metabolic Pathways (e.g., Aromatic Hydroxylation)

In addition to the primary metabolic routes leading to nor-LSD and O-H-LSD, other minor pathways contribute to the biotransformation of d-Lysergic acid diethylamide. These include N-deethylation and aromatic hydroxylation blossomanalysis.com. Aromatic hydroxylation can occur at various positions on the indole ring. For example, 13-hydroxy-LSD and 14-hydroxy-LSD have been identified as metabolites, primarily in animal models such as rats and guinea pigs, where they are often conjugated with glucuronic acid before excretion wikipedia.orgnih.govnih.gov. In humans, these hydroxylated metabolites are considered minor wikipedia.org. The specific enzymes responsible for the formation of these minor hydroxylated metabolites in humans are not well-characterized wikipedia.org.

Research on the Influence of Genetic Polymorphisms on d-Lysergic Acid Diethylamide Metabolic Capacity

Genetic variations, or polymorphisms, in the genes encoding Cytochrome P450 enzymes can significantly alter an individual's capacity to metabolize drugs nih.gov. Research into the pharmacogenetics of d-Lysergic acid diethylamide has identified the CYP2D6 gene as a key determinant of its pharmacokinetic profile psychedelicreview.comnih.govresearchgate.net.

CYP2D6 is a highly polymorphic enzyme, with different alleles resulting in phenotypes ranging from "poor metabolizers" (PMs), who have no functional CYP2D6, to "ultra-rapid metabolizers" (UMs), who have highly efficient enzyme activity psychedelicreview.comnih.gov. Studies have shown that individuals classified as CYP2D6 poor metabolizers exhibit significantly altered pharmacokinetics of d-Lysergic acid diethylamide nih.govresearchgate.net. Compared to individuals with functional CYP2D6, poor metabolizers have been found to have approximately 75% higher plasma concentrations (as measured by the area-under-the-curve) of both the parent drug and its major metabolite, 2-oxo-3-hydroxy-LSD nih.govresearchgate.net. This reduced metabolic clearance also results in a longer elimination half-life of the parent compound nih.gov. Consequently, these genetic differences in metabolic capacity can lead to more intense and prolonged subjective effects in poor metabolizers psychedelicreview.comnih.govresearchgate.net. These findings highlight the significant role that genetic factors, particularly CYP2D6 polymorphisms, play in the inter-individual variability of response to d-Lysergic acid diethylamide nih.govresearchgate.net.

Table 2: Influence of CYP2D6 Phenotype on Pharmacokinetic Parameters of d-Lysergic Acid Diethylamide

CYP2D6 PhenotypePlasma Concentration (AUC)Elimination Half-Life (T½)Subjective Effect Duration
Poor Metabolizer (PM)~75% higher than functional metabolizersLongerLonger
Functional MetabolizerBaselineNormalNormal

AUC (Area Under the Curve) represents total drug exposure over time.

Advanced Research Methodologies and Models in D Lysergic Acid Diethylamide Studies

In Vitro Experimental Paradigms

In vitro models are crucial for dissecting the direct effects of d-lysergic acid diethylamide on neural cells and their components in a controlled environment.

Human brain organoids, three-dimensional self-assembling structures derived from pluripotent stem cells, have emerged as a powerful tool to model the human brain's response to d-lysergic acid diethylamide. researchgate.netnih.gov Proteomic analysis of human cerebral organoids exposed to d-lysergic acid diethylamide has revealed significant alterations in proteins involved in key cellular processes. nih.govacs.org These studies show changes in proteostasis, energy metabolism, and pathways related to neuroplasticity. nih.govacs.org Specifically, d-lysergic acid diethylamide exposure has been found to affect protein synthesis, folding, autophagy, and proteasomal degradation. nih.gov Furthermore, it modulates glycolysis and oxidative phosphorylation, which are vital for cellular energy and synaptic function. nih.govnih.gov Complementary experiments have demonstrated that d-lysergic acid diethylamide can enhance neurite outgrowth in vitro, supporting its impact on neuroplasticity. nih.gov These organoid models offer a valuable platform for investigating the molecular mechanisms that may underlie the therapeutic potential of d-lysergic acid diethylamide for neuropsychiatric disorders. nih.gov

Table 1: Effects of d-Lysergic Acid Diethylamide on Human Cerebral Organoids
Biological Process AffectedSpecific Changes ObservedSupporting Evidence
ProteostasisAlterations in protein synthesis, folding, autophagy, and proteasomal degradation. nih.govHigh-resolution mass spectrometry-based proteomics. nih.govacs.org
Energy MetabolismModulation of glycolysis and oxidative phosphorylation; increased lactate production. nih.govnih.govProteomic analysis. nih.govnih.gov
NeuroplasticityEnhanced neurite outgrowth; upregulation of synaptic vesicle fusion proteins. nih.govnih.govIn vitro neurite outgrowth assays and proteomic data. nih.govnih.gov

Electrophysiological studies have been instrumental in characterizing the effects of d-lysergic acid diethylamide on neuronal activity. In vivo extracellular single-unit recordings in mice have shown that d-lysergic acid diethylamide can decrease the spontaneous firing and burst-firing activity in about half of the recorded neurons in the reticular thalamus, while increasing it in the other half. nih.gov This modulation is accompanied by an increase in the firing and burst-firing activity of thalamocortical neurons in the mediodorsal thalamus. nih.gov In contrast, pyramidal neurons in the infralimbic prefrontal cortex are excited only at higher doses. nih.gov Other studies have shown that d-lysergic acid diethylamide and other psychedelics can increase the firing rate of interneurons in the piriform cortex, an effect that is blocked by a 5-HT₂ receptor antagonist. nih.gov In cortical pyramidal neurons, psychedelics like DMT have been shown to increase both the amplitude and frequency of spontaneous excitatory postsynaptic currents (EPSCs) 24 hours after administration. nih.gov Repeated administration of d-lysergic acid diethylamide has been found to increase the burst activity of prefrontal cortex pyramidal neurons. nih.gov

Receptor binding assays are fundamental in determining the affinity of d-lysergic acid diethylamide for various receptors. These studies have consistently shown that d-lysergic acid diethylamide has a high affinity for serotonin (B10506) 5-HT₂ₐ receptors. nih.govnih.gov Radioligand binding assays, often using tritium-labeled d-lysergic acid diethylamide ([³H]LSD), are employed to characterize these interactions. ucsd.eduresearchgate.net Such assays have demonstrated that the hallucinogenic potencies of various phenylisopropylamines strongly correlate with their affinities for the 5-HT₂ receptor. nih.gov

Functional assays further elucidate the consequences of this binding. For instance, crystallography studies have revealed the structural basis of d-lysergic acid diethylamide's interaction with the human serotonin receptor 5-HT₂₋. nih.govjhunewsletter.com These studies show that d-lysergic acid diethylamide gets trapped in the receptor's binding pocket by a "lid" formed by the extracellular loop 2, which explains its slow dissociation kinetics and long-lasting effects. nih.govjhunewsletter.com Functional assays measuring Gq-mediated calcium flux and β-arrestin2 recruitment have also been used to characterize the signaling pathways activated by d-lysergic acid diethylamide at serotonin receptors. nih.gov

Molecular and "omics" technologies have provided a systems-level view of the cellular response to d-lysergic acid diethylamide. Gene expression profiling in rats has shown that both acute and chronic administration of d-lysergic acid diethylamide leads to dynamic changes in the expression of genes in the prefrontal cortex, many of which are involved in synaptic plasticity. nih.govnih.gov For example, acute administration in rats rapidly increases the expression of early growth response genes like EGR1 and EGR2 through 5-HT₂ₐ receptor stimulation. frontiersin.org Chronic administration has been shown to cause widespread and persistent changes in the expression of genes related to neurotransmission, synaptic plasticity, energy metabolism, and neuropeptide signaling. nih.govresearchgate.net

Proteomic studies using high-resolution mass spectrometry on human cerebral organoids have identified that d-lysergic acid diethylamide modulates proteins involved in cell proteostasis, energy metabolism, and neuroplasticity. nih.govacs.org In mice, repeated low-dose d-lysergic acid diethylamide administration induced profound changes in the expression of 178 proteins in the prefrontal cortex. psychedelicreview.com These molecular approaches are crucial for identifying the pathways and networks affected by d-lysergic acid diethylamide, offering insights into its long-term effects. nih.gov

Table 2: Gene Expression Changes in Rat Prefrontal Cortex Following d-Lysergic Acid Diethylamide Administration
Administration TypeKey Genes/Pathways AffectedAssociated Functions
AcuteEGR1, EGR2 frontiersin.orgSynaptic plasticity nih.gov
ChronicDrd2, Gabrb1, Nr2a, Krox20, Atp5d, Ndufa1, Npy, Bdnf nih.govresearchgate.netNeurotransmission, synaptic plasticity, energy metabolism, neuropeptide signaling nih.gov

In Vivo Non-Human Animal Model Applications

Animal models are indispensable for studying the behavioral and physiological effects of d-lysergic acid diethylamide in a living organism.

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is considered a behavioral proxy for 5-HT₂ₐ receptor activation and potential hallucinogenic effects in humans. wikipedia.orgbiorxiv.orgnih.gov Serotonergic hallucinogens, including d-lysergic acid diethylamide, reliably induce the HTR, and the potency of various compounds in inducing this response correlates with their hallucinogenic potency in humans. wikipedia.orgnih.govljmu.ac.uk The HTR is widely used to screen for new psychedelic compounds and to study the mechanisms of 5-HT₂ₐ receptor signaling. wikipedia.orgnih.gov

Social interaction paradigms in rodents are used to investigate the effects of d-lysergic acid diethylamide on social behavior. Studies in mice have shown that repeated administration of low doses of d-lysergic acid diethylamide can increase sociability. futurity.orgiflscience.com This pro-social effect is mediated by the activation of 5-HT₂ₐ and AMPA receptors in the prefrontal cortex, as well as the activation of the mTORC1 protein complex. iflscience.comnih.govresearchgate.netnih.gov These findings suggest a potential mechanism for the empathy-enhancing effects reported in humans. futurity.org

Discriminative stimulus testing is a behavioral assay used to assess the subjective effects of drugs in animals. In this paradigm, animals are trained to recognize the internal state produced by a specific drug and to respond accordingly to receive a reward. nih.govnih.gov Studies have shown that mice can be trained to discriminate d-lysergic acid diethylamide from saline. nih.govnih.gov This model is valuable for investigating the neurochemical mechanisms underlying the subjective effects of d-lysergic acid diethylamide and for testing whether other drugs produce similar subjective effects. nih.govnih.govresearchgate.net Research indicates that the discriminative stimulus effects of d-lysergic acid diethylamide in mice have both a 5-HT₂ₐ receptor and a 5-HT₁ₐ receptor component. nih.gov

Table 3: Rodent Behavioral Paradigms for Studying d-Lysergic Acid Diethylamide
ParadigmBehavior MeasuredPrimary Receptor/Pathway Implicated
Head-Twitch Response (HTR)Rapid side-to-side head movements. wikipedia.orgnih.govSerotonin 5-HT₂ₐ Receptor wikipedia.orgnih.gov
Social Interaction TestTime spent in social contact with an unfamiliar animal. futurity.orgiflscience.comSerotonin 5-HT₂ₐ, AMPA Receptors, mTORC1 Pathway iflscience.comnih.govresearchgate.net
Discriminative Stimulus TestingAnimal's ability to distinguish the drug's subjective effects from saline. nih.govnih.govSerotonin 5-HT₂ₐ and 5-HT₁ₐ Receptors nih.gov

Transgenic and Conditional Knockout Animal Models in Mechanistic Research

Transgenic and conditional knockout animal models have been instrumental in dissecting the molecular and cellular mechanisms underlying the effects of d-Lysergic acid dimethylamide. These models allow for the investigation of specific genes and signaling pathways in a controlled manner.

A primary focus of this research has been the serotonin 2A (5-HT2A) receptor, the main molecular target for the subjective effects of this compound. Studies using 5-HT2A knockout (KO) mice have confirmed the critical role of this receptor. For instance, the head-twitch response, a key behavioral proxy for hallucinogenic effects in rodents, is absent in 5-HT2A KO mice administered with the compound nih.gov. Similarly, the locomotor hyperactivity induced by some related phenylalkylamine hallucinogens is not observed in 5-HT2A KO mice, demonstrating the necessity of this receptor for these behavioral effects ucl.ac.uk.

Beyond the 5-HT2A receptor itself, researchers have utilized knockout models to investigate downstream signaling pathways. The 5-HT2A receptor is known to signal through both G-protein-coupled pathways and β-arrestin-mediated pathways. To differentiate the roles of these pathways, studies have employed β-arrestin 1 (βArr1) and β-arrestin 2 (βArr2) knockout mice nih.govpnas.orgnih.gov. Research has shown that the psychedelic-like behavioral effects of this compound, such as head twitches and disruption of prepulse inhibition, appear to require β-arrestin 2, as these responses are significantly attenuated or absent in βArr2-KO mice nih.gov. In contrast, motor activities were stimulated to a similar extent in wild-type and βArr1-KO mice, but not in βArr2-KO mice nih.govpnas.org.

Conditional knockout models have provided even more precise insights by allowing for the deletion of a specific gene in a particular cell type or brain region. For example, to investigate the role of the mTORC1 signaling pathway in the prosocial effects of this compound, researchers used conditional knockout mice lacking Raptor, a key component of the mTORC1 complex, specifically in excitatory glutamatergic neurons or inhibitory GABAergic neurons nih.gov. These studies revealed that the prosocial effects of repeated this compound administration and the potentiation of 5-HT2A/AMPA synaptic responses were nullified in mice lacking Raptor in excitatory neurons, but not in those lacking it in GABAergic neurons nih.gov. This demonstrates that the integrity of mTORC1 in excitatory neurons is essential for these specific effects of the compound.

ModelGene/Protein KnockoutKey Findings
5-HT2A Knockout MouseSerotonin 2A ReceptorAbsence of head-twitch response, confirming the necessity of this receptor for this behavioral effect nih.gov.
β-arrestin 2 Knockout Mouseβ-arrestin 2Psychedelic-like behavioral effects (e.g., head twitches, disrupted prepulse inhibition) are significantly attenuated or absent, indicating a crucial role for this signaling protein nih.govpnas.org.
Conditional Raptor Knockout Mouse (in excitatory neurons)Raptor (mTORC1 component)The prosocial effects of repeated this compound administration are nullified, highlighting the importance of mTORC1 signaling in excitatory neurons for these effects nih.gov.

Neurophysiological Recordings in Animal Models (e.g., Firing Activity)

In vivo electrophysiological recordings in animal models provide a direct measure of the effects of this compound on the firing activity of individual neurons and neuronal populations. These studies have revealed complex, region-specific modulations of neuronal activity.

In the cortico-striato-thalamo-cortical (CSTC) circuit, which is implicated in consciousness and sensory gating, this compound has been shown to have profound effects. One study in anesthetized male mice found that this compound differentially modulated neurons in the reticular thalamus, a key structure for gating thalamocortical information flow researchgate.netresearchgate.net. Specifically, it decreased the spontaneous firing and burst-firing activity in half of the recorded reticular thalamus GABAergic neurons in a dose-dependent manner, while increasing firing in the other half researchgate.netresearchgate.net. This was accompanied by an increase in the firing and burst-firing activity of thalamocortical relay neurons in the mediodorsal thalamus, suggesting a disinhibition of this pathway researchgate.netresearchgate.net. In contrast, pyramidal neurons in the infralimbic prefrontal cortex were only excited at the highest dose tested researchgate.netresearchgate.net.

Studies in the visual system have also demonstrated the modulatory effects of this compound. Both intravenous and iontophoretic application of the compound have been shown to alter the evoked activity of visual cortical neurons and to block the optic afferent synapse at the level of the dorsal lateral geniculate nucleus frontiersin.org. Higher doses tended to produce a depression of both spontaneous and visually driven activity, while the receptive field properties of the neurons remained intact frontiersin.org. In freely moving rats, this compound was found to reduce the firing rates of active CA1 pyramidal cells in the hippocampus and visual cortex neurons in a dose-dependent manner upf.edu.

The effects on the serotonin system itself have been investigated as well. In the orbitofrontal cortex, this compound has been shown to attenuate the firing activity of neurons and enhance the inhibitory effect of serotonin when applied concurrently nih.gov. In contrast, in the hippocampus, while this compound also decreased firing rate, it diminished the inhibitory action of serotonin nih.gov. Furthermore, research in rats has indicated that at higher doses, this compound can decrease the firing activity of dopamine (B1211576) neurons in the ventral tegmental area researchgate.net.

Brain RegionNeuron TypeEffect of this compound on Firing Activity
Reticular ThalamusGABAergic neuronsDecreased firing and bursting in 50% of neurons; increased in the other 50% researchgate.netresearchgate.net.
Mediodorsal ThalamusThalamocortical relay neuronsIncreased firing and bursting researchgate.netresearchgate.net.
Infralimbic Prefrontal CortexPyramidal neuronsExcitation only at high doses researchgate.netresearchgate.net.
Visual CortexVisual cortical neuronsAltered evoked activity; depression of spontaneous and visually driven activity at higher doses upf.edufrontiersin.org.
Hippocampus (CA1)Pyramidal cellsReduced firing rates upf.edu.
Orbitofrontal CortexNeuronsAttenuated firing activity nih.gov.
Ventral Tegmental AreaDopamine neuronsDecreased firing activity at higher doses researchgate.net.

Computational and Theoretical Modeling Approaches

Functional and Effective Connectivity Modeling (e.g., Regression Dynamic Causal Modeling)

Computational modeling of neuroimaging data has provided significant insights into how this compound alters large-scale brain communication. A key distinction in this research is between functional connectivity (FC), which measures the statistical correlation between brain regions, and effective connectivity (EC), which infers the causal (directed) influence that one neural system exerts over another.

Dynamic Causal Modeling (DCM) is a prominent method for inferring effective connectivity. Studies using a novel technique called regression dynamic causal modeling (rDCM) on resting-state fMRI data have revealed widespread changes in whole-brain effective connectivity under the influence of this compound nih.govdntb.gov.ua. A consistent finding is a predominant increase in interregional connectivity and a reduction in self-inhibition across many brain areas nih.govdntb.gov.ua. However, there are notable exceptions, such as decreased interregional connectivity and increased self-inhibition in occipital (visual) brain regions nih.govdntb.gov.ua. These findings suggest that this compound perturbs the brain's excitation/inhibition balance nih.govdntb.gov.ua.

Spectral DCM has also been used to investigate directed connectivity within specific brain circuits, such as the cortico–striato–thalamo-cortical (CSTC) loops, which are thought to be involved in sensory gating nih.gov. This research has provided evidence that this compound alters effective connectivity within these pathways, supporting the "thalamic filter model," which posits that the compound leads to a disintegration of information processing within these loops nih.govresearchgate.net.

Other studies have focused on the interplay between functionally anticorrelated networks, such as the default mode network (DMN) and the salience network. Using DCM, it was found that under this compound, the inhibitory effective connectivity from the salience network to the DMN became excitatory, and the inhibitory influence from the DMN to the dorsal attention network decreased blossomanalysis.com. These changes in the balance of effective connectivity between major brain networks may underlie subjective experiences like ego dissolution blossomanalysis.com.

Modeling TechniqueBrain Network/SystemKey Findings on Effective Connectivity under this compound
Regression Dynamic Causal Modeling (rDCM)Whole-BrainWidespread increases in interregional connectivity and reduced self-inhibition; decreased connectivity and increased self-inhibition in occipital regions nih.govdntb.gov.ua.
Spectral Dynamic Causal Modeling (DCM)Cortico–Striato–Thalamo-Cortical (CSTC) LoopsAltered directed connectivity, supporting a model of disintegrated information processing and sensory gating nih.gov.
Dynamic Causal Modeling (DCM)Default Mode, Salience, and Dorsal Attention NetworksShift from inhibitory to excitatory connectivity from the salience network to the default mode network blossomanalysis.com.

Reinforcement Learning Models for Behavioral Data

Reinforcement learning (RL) models are computational frameworks used to understand how individuals learn from rewards and punishments to make decisions. These models have been applied to behavioral data from studies involving this compound to dissect its effects on learning and cognitive flexibility.

In a study where healthy human volunteers performed a probabilistic reversal learning task, computational modeling revealed that the most significant effect of this compound was an enhancement of the reward learning rate nih.govnih.gov. The punishment learning rate was also found to be elevated nih.govnih.gov. Learning rates in RL models quantify how much an individual updates their expectations based on new outcomes. The increased learning rates suggest that this compound induces a state of heightened plasticity, where associations are updated more readily in response to feedback nih.govnih.gov.

The same study also found that this compound decreased "stimulus stickiness," which is the tendency to repeat a choice regardless of its outcome history nih.govnih.gov. This reduction in perseverative behavior reflects an increase in exploratory behavior nih.govnih.gov. In contrast, "reinforcement sensitivity," which determines how learned values are translated into choices, was not consistently affected nih.gov. These findings point to a specific mechanism through which this compound may facilitate the revision of maladaptive associations by increasing sensitivity to feedback and promoting more flexible behavior nih.govnih.gov.

Similar computational modeling approaches have been applied to animal behavior. For instance, in a study with rats performing a reversal learning task, active inference and reinforcement learning models were used to analyze their choices. Although this particular study focused on psilocybin, it highlights the utility of these models in translating findings from animal behavior to underlying computational processes, such as belief updating and loss aversion, which are relevant to the study of this compound as well nih.gov.

RL Model ParameterEffect of this compoundInterpretation
Reward Learning RateEnhancedIncreased updating of value representations based on positive feedback nih.govnih.gov.
Punishment Learning RateElevatedIncreased updating of value representations based on negative feedback nih.govnih.gov.
Stimulus StickinessDecreasedHeightened exploratory behavior and reduced perseveration nih.govnih.gov.
Reinforcement SensitivityUnaffected/Differed by phaseThe deployment of learned values into actions was not consistently altered nih.gov.

Synaptic Network Simulations and Predictive Models

Computational models that simulate the activity of synaptic networks and large-scale brain circuits are being developed to bridge the gap between the molecular effects of this compound and its systems-level consequences. These models aim to predict how the compound's interaction with specific receptors translates into the complex changes in brain dynamics observed in neuroimaging studies.

One approach involves creating advanced computational models that simulate the dynamics of the entire brain based on real anatomical connectivity data (the "connectome") biorxiv.org. By integrating information about the brain-wide distribution of serotonin 2A (5-HT2A) receptors, these models can simulate how this compound-induced neuromodulation alters brain activity biorxiv.org. Such models have successfully captured the topography of changes in functional connectivity seen in human fMRI data, suggesting that the modulation of pyramidal neuron gain via 5-HT2A receptors is a key mechanism. This framework allows for a causal link to be established between the molecular action of the drug and its impact on large-scale brain function biorxiv.org.

Other models focus on specific neural circuits and their role in cognitive functions. For example, a neural network model of a cortico-hippocampal circuit was used to simulate the effects of this compound on memory and neural plasticity. By assuming that the compound increases the strength of synaptic plasticity, the model was able to replicate the nootropic (cognition-enhancing) effects observed in both rats and humans. This type of modeling can be used to generate predictions about how different levels of plasticity might affect cognitive performance.

These predictive models are also informed by research into the effects of this compound on gene expression related to synaptic plasticity. Studies have shown that the compound can upregulate genes involved in synaptic reorganization and increase the expression of pathways like mTOR, which is crucial for synaptic plasticity nih.gov. By incorporating these molecular-level findings, synaptic network simulations can become more biologically realistic and provide a more detailed understanding of how this compound primes neural circuits for change researchgate.net.

Model TypeKey InputsPredicted/Simulated Effects of this compound
Large-Scale Brain ModelAnatomical connectivity (connectome), 5-HT2A receptor distributionCaptures the topography of altered functional connectivity observed in fMRI data biorxiv.org.
Cortico-Hippocampal Neural NetworkAssumed increase in synaptic plasticity strengthSimulates enhanced performance in memory tasks, consistent with nootropic effects.
Transcriptomics-Informed Cortical ModelGene expression data, biophysical circuit propertiesLinks 5-HT2A-mediated modulation of pyramidal neuron gain to systems-level functional changes.

Future Directions and Emerging Research Avenues for D Lysergic Acid Diethylamide Studies

Refinement of Neurobiological Mechanisms and Multireceptor Interactions

Future research will focus on dissecting the intricate neurobiological mechanisms of d-lysergic acid diethylamide, moving beyond the established primary role of the serotonin (B10506) 5-HT2A receptor. The compound's interaction with a wide array of receptors, a concept known as polypharmacology, is a critical area for deeper investigation.

D-lysergic acid diethylamide is known to bind to a variety of serotonin, dopamine (B1211576), and adrenergic receptors. nih.govrelease.org.ukmolbiolcell.org Its primary psychedelic effects are attributed to its partial agonist activity at the serotonin 5-HT2A receptor. release.org.ukmind-foundation.orgyoutube.com However, its complex pharmacological profile results from interactions with numerous other receptor subtypes. molbiolcell.orgnih.gov For instance, it also acts as an agonist at other 5-HT2 subtypes (5-HT2B, 5-HT2C), various 5-HT1 subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E), and several dopamine receptors. nih.govnih.govnih.gov

Recent studies have highlighted the importance of these multireceptor interactions. Cryo-electron microscopy has revealed a distinctive binding mode of d-lysergic acid diethylamide in the dopamine D1 receptor, contributing to our understanding of its effects beyond the serotonin system. nih.gov Furthermore, its action on dopamine D2 receptors and trace amine-associated receptor 1 (TAAR1) has been shown to modulate dopamine neuron activity, an effect independent of the serotonin system. nih.gov

The interaction between the serotonin and glutamate (B1630785) systems is another crucial area of future research. It is hypothesized that glutamate release may be a final common pathway for the actions of serotonergic hallucinogens. grantome.com D-lysergic acid diethylamide has been shown to potentiate glutamatergic neurotransmission in the medial prefrontal cortex (mPFC), an effect mediated by 5-HT2A and AMPA receptors. nih.gov This modulation of the excitatory-inhibitory balance in cortical circuits is thought to be a key mechanism underlying its effects on brain function. researchgate.netnih.gov

Receptor FamilySpecific ReceptorInteraction TypeReported Effect/Significance
Serotonin (5-HT)5-HT2APartial AgonistPrimary mediator of psychedelic effects. release.org.ukmind-foundation.orgyoutube.com
Serotonin (5-HT)5-HT1AAgonistModulates dopamine firing activity; contributes to complex pharmacology. nih.govnih.gov
Serotonin (5-HT)5-HT2BAgonistCrystal structure with LSD solved, revealing a 'lid' mechanism for prolonged binding. mind-foundation.org
Serotonin (5-HT)5-HT2C, 5-HT5A, 5-HT6, 5-HT7AgonistContributes to the broad pharmacological profile, significance still under investigation. nih.govnih.gov
Dopamine (DA)D1AgonistDistinctive binding mode revealed by cryo-EM, rapid dissociation kinetics. nih.gov
Dopamine (DA)D2AgonistInhibits dopamine neuron firing in the ventral tegmental area (VTA). nih.govresearchgate.net
GlutamateAMPA / NMDAIndirect ModulationPotentiates AMPA receptor responses and increases glutamate transmission in the prefrontal cortex. youtube.comgrantome.comnih.gov
Trace AmineTAAR1AgonistContributes to the inhibition of dopamine neuron firing. nih.gov

Exploration of Novel Lysergamide (B1675752) Scaffolds and their Pharmacological Profiles

The ergoline (B1233604) scaffold of d-lysergic acid diethylamide provides a rich template for chemical modification. youtube.com Future research will increasingly focus on the synthesis and pharmacological characterization of novel lysergamide analogues to probe structure-activity relationships (SAR) and develop compounds with more specific pharmacological profiles. nih.gov

The synthesis of lysergic acid, the precursor to LSD, is a complex challenge that has been the subject of research for over 60 years. nih.govresearchgate.netnih.gov Advances in synthetic organic chemistry are now enabling the creation of analogues with modifications at previously inaccessible positions on the ergoline core, such as the A- and C-rings. nih.gov These novel compounds can serve as powerful tools to dissect the roles of different receptor interactions.

For example, modifying the diethylamide moiety can map its binding orientation within the receptor and alter functional activity. youtube.com Analogues such as N-desmethyl-lysergic acid diethylamide (nor-LSD) and lysergic acid morpholide (LSM-775) have been synthesized and studied, revealing different receptor affinity profiles and in vivo effects compared to the parent compound. wikipedia.orgresearchgate.net Nor-LSD, for instance, shows altered affinity for 5-HT2 receptor subtypes. wikipedia.org LSM-775 acts as a nonselective agonist at 5-HT1A and 5-HT2A receptors, but its ability to induce hallucinogen-like effects in animal models appears to be masked by its 5-HT1A activity. researchgate.net

The goal of this research is twofold: to gain a more profound understanding of the molecular mechanisms of d-lysergic acid diethylamide and to potentially design "psychoplastogens" or non-hallucinogenic analogues that retain beneficial effects on neural plasticity. nih.gov By systematically altering the structure of the lysergamide scaffold and assessing the pharmacological and behavioral outcomes, researchers can build a comprehensive picture of how specific chemical features translate into biological activity.

Integration of Multi-Omics Data in Systems Biology Approaches for d-Lysergic Acid Diethylamide Action

To capture the full spectrum of d-lysergic acid diethylamide's biological impact, future research must adopt a systems biology approach, integrating data from multiple "omics" fields. This involves moving beyond single-receptor or single-pathway analyses to a holistic view of the molecular changes induced by the compound.

Psychedelics are known to induce acute and long-term changes in gene expression, protein expression, and neural plasticity. molbiolcell.org A single administration of a psychedelic can alter the expression of genes related to neural plasticity in brain regions like the hippocampus and prefrontal cortex. molbiolcell.org By employing techniques such as transcriptomics (studying gene expression), proteomics (studying proteins), and metabolomics (studying metabolites), researchers can generate vast datasets that map the cellular response to d-lysergic acid diethylamide.

Integrating these multi-omics datasets will be crucial for identifying the key signaling networks and biological pathways that are perturbed. nih.gov For example, this approach could elucidate how the initial receptor-binding events translate into downstream changes in gene transcription, protein synthesis, and ultimately, the structural and functional remodeling of neural circuits. This systems-level understanding is essential for bridging the gap between acute pharmacological effects and long-term changes in mood and behavior. molbiolcell.org

Development of Advanced Computational Models for Complex Biological Interactions

The complexity of d-lysergic acid diethylamide's interactions with multiple biological targets necessitates the use of advanced computational models. semanticscholar.orgnih.gov In silico approaches are becoming indispensable tools for predicting and understanding the compound's behavior at the molecular, cellular, and whole-brain levels.

At the molecular level, techniques like homology modeling and molecular docking can simulate the binding of d-lysergic acid diethylamide and its analogues to various receptor structures. uc.pt These models help rationalize structure-activity relationships and can guide the design of novel compounds with desired pharmacological properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of new lysergamides based on their chemical structure. semanticscholar.orgresearchgate.net

At the whole-brain level, computational models that integrate neuroimaging data (e.g., fMRI) with the known distribution of neurotransmitter receptors can simulate the global effects of d-lysergic acid diethylamide on brain dynamics. upf.eduresearchgate.net Such models have already established a causal link between the distribution of the 5-HT2A receptor and the changes in brain activity caused by the compound. upf.edu These models can help explain how molecular-level events give rise to the large-scale network reconfigurations and altered states of consciousness observed under the influence of d-lysergic acid diethylamide. nih.govpsypost.org The continued development of these multiscale models will be essential for creating a comprehensive, predictive framework of the compound's action. drugtargetreview.com

Methodological Innovations and Best Practices in Preclinical and Basic d-Lysergic Acid Diethylamide Research

To ensure the rigor and reproducibility of future research, the field must continue to develop and adopt methodological innovations and best practices. This includes refining preclinical models and standardizing experimental protocols.

In preclinical research, the use of advanced techniques such as in vivo electrophysiology and optogenetics allows for the precise manipulation and recording of neural activity in specific circuits, providing deeper insights into how d-lysergic acid diethylamide alters neurotransmission. nih.govnih.gov The development of more sophisticated behavioral paradigms in animal models is also needed to better capture the complex psychological effects observed in humans.

In human research, advanced neuroimaging techniques like resting-state functional magnetic resonance imaging (fMRI) are providing unprecedented views of the compound's effects on whole-brain functional and effective connectivity. nih.govpsypost.org These studies consistently show a pattern of reduced connectivity within brain networks like the default mode network (DMN) and increased connectivity between different networks. mdpi.comfrontiersin.org Future studies will benefit from combining multiple imaging modalities to link changes in neurochemistry, electrophysiology, and large-scale network dynamics. Establishing standardized protocols for data acquisition and analysis will be critical for ensuring that findings can be compared and integrated across different research groups.

Q & A

Basic Research Questions

Q. What are the foundational synthetic pathways for d-Lysergic acid dimethylamide, and how are purity and structural integrity validated?

  • Methodology : Synthesis typically involves reacting d-lysergic acid with dimethylamine under controlled anhydrous conditions. Post-synthesis, purification via high-performance liquid chromatography (HPLC) is critical to isolate the target compound. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation and mass spectrometry (MS) for molecular weight verification. Purity is assessed using gas chromatography (GC) with flame ionization detection .

Q. Which analytical techniques are standard for quantifying this compound in biological samples, and how are these methods validated?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Sample preparation involves protein precipitation or solid-phase extraction to isolate the compound from plasma or urine. Validation parameters include limits of detection (LOD), limits of quantification (LOQ), intra-/inter-day precision (<15% CV), and recovery rates. Calibration curves using deuterated internal standards (e.g., LSD-d3) improve accuracy .

Advanced Research Questions

Q. How can researchers design controlled neuropharmacological studies to evaluate this compound's effects while mitigating confounding factors?

  • Methodology : Utilize double-blind, placebo-controlled crossover designs with rigorous inclusion/exclusion criteria. Pre-dose baseline measurements (e.g., EEG, fMRI) establish individual variability. Confounding variables (e.g., diet, circadian rhythms) are minimized via standardized protocols. Animal models (e.g., rodent behavioral assays) should employ dose-response curves (0.1–1.0 mg/kg, i.p.) and compare results to known serotonergic agonists/antagonists .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound across different models?

  • Methodology : Discrepancies often arise from interspecies metabolic differences (e.g., CYP450 activity in rodents vs. humans) or administration routes (oral vs. intravenous). Systematic reviews should meta-analyze data using fixed/random-effects models, while in vitro assays (e.g., hepatocyte viability tests) isolate compound-specific toxicity from systemic effects. Dose normalization (mg/m² body surface area) improves cross-model comparability .

Q. How are metabolic pathways of this compound mapped, and what role do active metabolites play in its pharmacological profile?

  • Methodology : Radiolabeled (³H or ¹⁴C) this compound is administered in vivo, followed by LC-MS/MS analysis of plasma and urine to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. In vitro incubation with human liver microsomes clarifies CYP450 isoform involvement (e.g., CYP3A4/5). Metabolite activity is assessed via receptor-binding assays (5-HT₂A, 5-HT₂C) .

Q. What advanced statistical approaches are used to analyze dose-dependent behavioral effects in preclinical studies?

  • Methodology : Nonlinear mixed-effects modeling (NONMEM) quantifies exposure-response relationships, accounting for individual pharmacokinetic variability. Behavioral data (e.g., head-twitch responses in mice) are analyzed using repeated-measures ANOVA with post hoc corrections (e.g., Tukey’s test). Bayesian hierarchical models integrate historical data to refine dose predictions .

Data Contradiction & Reproducibility

Q. How can researchers address variability in receptor-binding affinity studies for this compound?

  • Methodology : Variability often stems from assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols using reference ligands (e.g., ketanserin for 5-HT₂A) and validate radioligand purity via HPLC. Replicate experiments across multiple labs using shared compound batches. Meta-analyses should report heterogeneity indices (I²) to quantify inconsistency .

Q. What frameworks improve reproducibility in psychedelic research involving this compound?

  • Methodology : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish raw datasets in repositories (e.g., Zenodo), document experimental conditions using platforms like protocols.io , and pre-register hypotheses on Open Science Framework. Collaborative consortia (e.g., HEAL Initiative) harmonize protocols across institutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.